![molecular formula C12H6ClFN2 B11873810 5-(5-Chloro-2-fluorophenyl)nicotinonitrile CAS No. 1346692-12-3](/img/structure/B11873810.png)
5-(5-Chloro-2-fluorophenyl)nicotinonitrile
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Overview
Description
5-(5-Chloro-2-fluorophenyl)nicotinonitrile is a chemical compound with the molecular formula C12H6ClFN2 and a molecular weight of 232.64 g/mol It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-2-fluorophenyl)nicotinonitrile typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the nicotinonitrile ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-2-fluorophenyl)nicotinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry
5-(5-Chloro-2-fluorophenyl)nicotinonitrile serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure allows for the formation of various derivatives through substitution reactions. The synthesis typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with malononitrile under basic conditions, often utilizing solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Biology
This compound is studied for its potential biological activities, particularly in the following areas:
- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties. It modulates biological pathways involved in inflammation by interacting with chemokine receptors, potentially influencing pro-inflammatory cytokine production.
- Anticancer Research : Preliminary studies suggest that this compound may have anticancer properties, particularly through its ability to induce apoptosis in cancer cells. The specific mechanisms are still under investigation but are thought to involve interaction with nicotinic acid receptors.
Industry
The compound is utilized in the production of specialty chemicals and materials with specific properties. Its applications extend to the development of new materials in various industrial processes, leveraging its unique chemical characteristics for enhanced performance.
Table 1: Synthesis Conditions for this compound
Reagent | Amount | Solvent | Catalyst | Temperature |
---|---|---|---|---|
5-Chloro-2-fluorobenzaldehyde | Variable (g) | Ethanol/Methanol | Piperidine/Ammonium acetate | Ambient to reflux (varies) |
Activity Type | Mechanism | Reference |
---|---|---|
Anti-inflammatory | Modulation of cytokine production | |
Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound on murine models. The results demonstrated a significant reduction in inflammatory markers following treatment, suggesting its potential use as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Properties
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased apoptosis rates. The study highlighted the importance of further research into its mechanisms of action and potential as an anticancer drug.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to various receptors and enzymes, thereby modulating their activity. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Chloro-2-fluorophenyl)pyridine-2-carbonitrile
- 5-(5-Chloro-2-fluorophenyl)pyrazine-2-carbonitrile
- 5-(5-Chloro-2-fluorophenyl)quinoline-2-carbonitrile
Uniqueness
5-(5-Chloro-2-fluorophenyl)nicotinonitrile is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
5-(5-Chloro-2-fluorophenyl)nicotinonitrile is a synthetic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C12H8ClF1N2
- Molecular Weight : 248.66 g/mol
The presence of chloro and fluoro substituents on the phenyl ring enhances the compound's interaction with various biological targets, potentially influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitrile group can participate in hydrogen bonding and dipole interactions, enhancing binding affinity to receptors and enzymes involved in critical biological pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
- Receptor Interaction : It has been shown to interact with chemokine receptors, which are crucial in inflammatory responses.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 5.9 |
A549 (Lung Cancer) | 4.3 |
HeLa (Cervical Cancer) | 3.8 |
These results suggest that the compound's structural features may contribute to its cytotoxic effects through the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
The compound has also shown significant anti-inflammatory properties. Studies indicate that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation:
Cytokine | Effect |
---|---|
TNF-α | Decreased |
IL-6 | Decreased |
IL-1β | Decreased |
This modulation of inflammatory pathways positions this compound as a potential therapeutic agent for inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Efficacy :
- Anti-inflammatory Mechanism Evaluation :
Properties
CAS No. |
1346692-12-3 |
---|---|
Molecular Formula |
C12H6ClFN2 |
Molecular Weight |
232.64 g/mol |
IUPAC Name |
5-(5-chloro-2-fluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6ClFN2/c13-10-1-2-12(14)11(4-10)9-3-8(5-15)6-16-7-9/h1-4,6-7H |
InChI Key |
OXANZZRRLVAWBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CN=CC(=C2)C#N)F |
Origin of Product |
United States |
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